molecular formula C33H35ClN2O4 B13816861 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate

Cat. No.: B13816861
M. Wt: 559.1 g/mol
InChI Key: CAPREBCNQOSRLV-UHFFFAOYSA-M
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Description

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indolium core, which is a common feature in many photochromic and fluorescent dyes. The presence of the perchlorate anion adds to its stability and solubility in different solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate typically involves a multi-step reaction process. The initial step often includes the preparation of the indolium core through a condensation reaction between an indole derivative and an aldehyde. This is followed by the introduction of the pentadienylidene group through a series of nucleophilic substitution reactions. The final step involves the addition of the perchlorate anion to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless and can revert to the original form upon exposure to light.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield quinonoid derivatives, while reduction reactions produce the leuco form of the compound

Scientific Research Applications

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic dye in the development of smart materials and sensors.

    Biology: Employed in fluorescence microscopy and imaging techniques to study cellular processes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of optical data storage devices and light-controlling filters.

Mechanism of Action

The mechanism of action of 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound transitions from its spiropyran form to a merocyanine form, which is highly colored and exhibits different electronic properties. This photoisomerization process is reversible, allowing the compound to switch between its two forms under different light conditions. The molecular targets and pathways involved in this process include the absorption of photons by the indolium core, leading to a change in the electronic configuration and the formation of the merocyanine form.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-(2H)-indole): A photochromic spiropyran molecule with similar photoisomerization properties.

    1,3-Dihydro-1,3,3-trimethylspiro(2H-indole-2,3′-(3H)naphth[2,1-b][1,4]oxazine): Another photochromic dye used in molecular electronics.

Uniqueness

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate stands out due to its high quantum yield and stability, making it suitable for a wide range of applications. Its ability to undergo reversible photoisomerization with high efficiency sets it apart from other similar compounds, providing unique advantages in various scientific and industrial applications.

Properties

Molecular Formula

C33H35ClN2O4

Molecular Weight

559.1 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2Z,4E)-2-phenyl-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate

InChI

InChI=1S/C33H35N2.ClHO4/c1-32(2)26-18-10-12-20-28(26)34(5)30(32)22-14-17-25(24-15-8-7-9-16-24)23-31-33(3,4)27-19-11-13-21-29(27)35(31)6;2-1(3,4)5/h7-23H,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

CAPREBCNQOSRLV-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C(/C=C/3\C(C4=CC=CC=C4N3C)(C)C)\C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C=C3C(C4=CC=CC=C4N3C)(C)C)C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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